Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation, a well-established method for constructing polyfunctionalized heterocycles . Its structure features:
- A 2-chlorophenyl group at position 4.
- An ethyl group at position 1.
- A propyl group at position 6.
- A ketone (2-oxo) group at position 2.
DHPM derivatives are widely studied for pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C18H23ClN2O3 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
ethyl 6-(2-chlorophenyl)-3-ethyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23ClN2O3/c1-4-9-14-15(17(22)24-6-3)16(20-18(23)21(14)5-2)12-10-7-8-11-13(12)19/h7-8,10-11,16H,4-6,9H2,1-3H3,(H,20,23) |
InChI Key |
LBYBOJMVCASXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(NC(=O)N1CC)C2=CC=CC=C2Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Initial Condensation of Aldehydes and Ureas
The reaction starts with the condensation of 2-chlorobenzaldehyde with urea in the presence of ethyl acetoacetate. This step forms the dihydropyrimidinone (DHPM) scaffold, which is subsequently alkylated to introduce the ethyl and propyl groups. Acetic acid or dimethylformamide (DMF) serves as the solvent, with reflux conditions (100–120°C) driving the reaction to completion within 4–6 hours. Catalysts such as sulfated polyborate have been shown to improve yields by 15–20% compared to uncatalyzed reactions.
Alkylation and Esterification
Following cyclization, the intermediate undergoes alkylation at the N1 and C6 positions. Ethyl iodide and propyl bromide are common alkylating agents, with potassium carbonate as a base in anhydrous acetone. Subsequent esterification with ethyl chloroformate introduces the carboxylate group at position 5, requiring strict temperature control (0–5°C) to prevent side reactions.
One-Pot Synthesis Strategies
Recent advances have streamlined the synthesis into a single pot, reducing purification steps and improving atom economy. A study demonstrated that combining 2-chlorobenzaldehyde, urea, ethyl acetoacetate, and alkyl halides in DMF under microwave irradiation achieves full conversion in 30 minutes. This method leverages in situ generation of intermediates, with the microwave’s uniform heating preventing thermal degradation.
Solvent and Catalyst Optimization
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile facilitate higher yields (80–85%) compared to ethanol or water. Catalytic systems such as Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., p-toluenesulfonic acid) further accelerate the reaction, though their removal requires additional washing steps.
Green Chemistry Innovations
Environmentally benign approaches have gained traction. Mechanochemical synthesis using a mortar and pestle to grind solid reactants achieves 75% yield without solvents, albeit with longer reaction times (24 hours). Similarly, ethanol-water mixtures (7:3 v/v) as solvents reduce toxicity while maintaining yields above 70%.
Post-Synthetic Modifications and Purification
Crude products often require rigorous purification due to the presence of regioisomers and unreacted intermediates.
Recrystallization Techniques
Recrystallization from ethanol-water mixtures (70:30) effectively removes hydrophilic impurities. For example, dissolving the crude product in hot ethanol followed by gradual water addition yields crystals with >98% purity.
Chromatographic Methods
Silica gel column chromatography using hexane-ethyl acetate (3:1) resolves closely related derivatives. This step is essential when synthesizing analogs for structure-activity relationship studies.
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, DMSO-d6): Key signals include a triplet at δ 1.12 ppm (CH3 of ethyl), a multiplet at δ 4.17–4.33 ppm (CH of tetrahydropyrimidine), and aromatic protons at δ 7.31–7.63 ppm (2-chlorophenyl).
-
13C NMR : Peaks at δ 165.4 ppm (C=O of ester) and δ 152.1 ppm (C=O of ketone) confirm the core structure.
Infrared (IR) Spectroscopy
Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (amide C=O) validate functional groups.
Yield Optimization and Scalability
Industrial-scale production demands careful balancing of cost and efficiency.
Temperature and Time Dependence
Elevating the reaction temperature from 80°C to 120°C reduces cyclization time from 8 hours to 2 hours but risks decomposition above 130°C.
Chemical Reactions Analysis
Nucleophilic Reactions at the Carbonyl Group
The 2-oxo group and ester moiety participate in nucleophilic reactions:
-
Hydrolysis : Under acidic or basic conditions, the ester group undergoes hydrolysis to form carboxylic acid derivatives. For example, saponification with NaOH yields the corresponding sodium carboxylate.
-
Aminolysis : Reacts with amines (e.g., aniline) to form amide derivatives under reflux conditions in ethanol .
Example Reaction Conditions :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 10% NaOH, 80°C, 4 hrs | Carboxylic acid | 85% |
| Amide formation | Aniline, EtOH, reflux, 6 hrs | Ethyl 5-(phenylcarbamoyl) derivative | 72% |
Ring-Opening Reactions
The tetrahydropyrimidine ring undergoes cleavage under specific conditions:
-
Acidic conditions : Treatment with concentrated HCl opens the ring, producing a β-ketoamide intermediate.
-
Oxidative ring opening : Reaction with H₂O₂ in acetic acid generates a diketone derivative .
Key Mechanistic Insight :
Ring-opening reactions are facilitated by protonation of the nitrogen atoms, weakening the C-N bonds .
Oxidation:
-
The propyl chain at position 6 oxidizes to a carboxylic acid using KMnO₄ in acidic media .
-
The 2-oxo group remains stable under mild oxidizing conditions.
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydropyrimidine ring to a fully saturated pyrimidine derivative.
Comparative Reactivity Data :
| Position | Reagent | Product | Selectivity |
|---|---|---|---|
| C6-propyl | KMnO₄/H⁺ | 6-carboxylic acid | 90% |
| Ring | H₂/Pd-C | Decahydropyrimidine | 78% |
Electrophilic Aromatic Substitution
The 2-chlorophenyl group undergoes directed electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to chlorine .
-
Halogenation : Limited reactivity due to electron-withdrawing Cl substituent; bromination requires FeBr₃ catalysis.
Spectral Evidence :
Cycloaddition and Rearrangement Reactions
-
Diels-Alder reactivity : The conjugated enone system engages in [4+2] cycloadditions with dienes like 1,3-butadiene .
-
Cope rearrangement : Heating to 200°C induces rearrangement of the tetrahydropyrimidine skeleton .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
Mechanistic Studies and Catalyst Effects
Research using DIPEAc (diisopropyl ethylammonium chloride) ionic liquid demonstrates:
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological and cardiovascular diseases.
Key Findings:
- Enhanced Drug Efficacy: Compounds derived from this structure have shown improved efficacy in targeting specific receptors involved in disease pathways.
- Case Study: A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating moderate to high potency in inhibiting cell proliferation .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its role includes the development of effective pesticides and herbicides that enhance crop yields while minimizing environmental impacts.
Key Findings:
- Pesticidal Activity: Research indicates that the compound exhibits potent activity against various pests and pathogens affecting crops.
- Environmental Impact: Formulations based on this compound have been shown to degrade more rapidly than traditional pesticides, reducing long-term environmental contamination .
Biochemical Research
Researchers employ this compound in studies related to enzyme inhibition and receptor binding.
Key Findings:
- Enzyme Inhibition Studies: The compound has demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For example, it was found to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy.
- Receptor Binding Affinity: Molecular docking studies revealed that the compound interacts favorably with various biological receptors, suggesting its potential as a lead compound for drug discovery .
Material Science
In material science, this compound is explored for its potential to create novel materials with unique properties such as improved thermal stability and mechanical strength.
Key Findings:
- Material Properties: Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties.
- Applications in Industry: Such materials are being investigated for use in high-performance applications including automotive and aerospace industries .
Mechanism of Action
The mechanism by which Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The chlorophenyl group can bind to hydrophobic pockets in proteins, while the tetrahydropyrimidine ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Key Positions
Table 1: Substituent Comparison of Selected DHPM Derivatives
Key Observations:
- Position 4 : The 2-chlorophenyl group provides electron-withdrawing effects, enhancing stability and possibly modulating receptor interactions. Fluorophenyl analogs (e.g., ) may exhibit altered electronic profiles due to fluorine’s electronegativity.
- Position 6 : The propyl group increases lipophilicity compared to methyl or ethoxy substituents (e.g., ), which could enhance membrane permeability but reduce aqueous solubility.
- Position 2 : Thioxo analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to oxo derivatives, influencing solubility and target binding.
Biological Activity
Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 350.84 g/mol. Its predicted boiling point is approximately 504.3 °C and it has a density of 1.164 g/cm³ .
Research indicates that compounds within the tetrahydropyrimidine class exhibit various biological activities including:
- Antimicrobial Activity : Many derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific substituents can enhance this activity .
- Antitumor Activity : Some studies suggest that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through the inhibition of topoisomerases, which are crucial for DNA replication and repair .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial properties. A structure-activity relationship (SAR) analysis indicates that modifications at the pyrimidine ring can enhance activity against various pathogens. For instance, compounds with halogen substitutions often exhibit increased potency against both Gram-positive and Gram-negative bacteria .
Anticancer Effects
The compound has been evaluated for its anticancer properties in vitro. Research shows that it can inhibit the proliferation of several human cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the activation of apoptotic pathways mediated by the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested various derivatives of tetrahydropyrimidines against E. coli and S. aureus. The results indicated that modifications on the phenyl ring significantly improved antibacterial activity (IC50 values were notably lower compared to unmodified compounds) .
- Antitumor Activity Assessment : In a study involving different human cancer cell lines (HeLa, MCF-7), this compound was found to induce G2/M phase arrest and subsequent apoptosis in a dose-dependent manner. The study highlighted the compound's potential as a lead for developing new anticancer agents .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction , which involves condensation of an aldehyde (e.g., 2-chlorobenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Key steps include:
- Catalyst selection : Acidic catalysts (e.g., HCl, BF₃·OEt₂) or Lewis acids (e.g., FeCl₃) improve yields .
- Solvent optimization : Ethanol or toluene under reflux (80–110°C) is typical, but ionic liquids or microwave-assisted synthesis may enhance efficiency .
- Workup : Crystallization from ethanol or acetonitrile often achieves >90% purity.
Q. Example Reaction Conditions Table :
| Component | Example Reagents | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Aldehyde | 2-Chlorobenzaldehyde | HCl | Ethanol | 85–90 |
| β-Keto Ester | Ethyl acetoacetate | FeCl₃ | Toluene | 78–82 |
| Urea Derivative | 1-Ethylthiourea | – | Microwave | 92 |
Q. What spectroscopic and crystallographic methods are used to confirm its structure?
Methodological Answer:
- X-ray Diffraction (XRD) : Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters (e.g., a = 12.68 Å, b = 7.31 Å, c = 19.95 Å, β = 114.4°) are common for tetrahydropyrimidine derivatives. Hydrogen bonding networks (N–H···O) stabilize the chair conformation .
- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethyl groups; δ 6.8–7.4 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) confirm substituent placement.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (calculated for C₁₉H₂₄ClN₂O₃: ~379.15 g/mol).
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against M. tuberculosis H37Rv, as in ).
- Enzyme inhibition : Fluorescence-based assays (e.g., ACE inhibition for antihypertensive potential ).
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions may arise from assay variability, impurity profiles, or cell line specificity. Strategies include:
- Orthogonal assays : Validate anti-tubercular activity using both luciferase reporter assays (e.g., M. tuberculosis LuxAB) and CFU counting .
- Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain reduced efficacy in vivo vs. in vitro .
- Synchrotron XRD : Confirm batch-to-batch structural consistency, as minor conformational changes (e.g., propyl group orientation) alter bioactivity .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase for antimicrobial activity). The 2-chlorophenyl group may occupy hydrophobic pockets, while the carbonyl oxygen forms hydrogen bonds .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. RMSD values >2.5 Å suggest weak binding.
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with IC₅₀ values to guide analog design .
Q. How do stereochemical and substituent effects influence its pharmacokinetic properties?
Methodological Answer:
- LogP calculations : The propyl group increases lipophilicity (predicted LogP = 3.2), enhancing membrane permeability but reducing solubility.
- Comparative SAR studies : Replace the 2-chlorophenyl group with 3,5-bis(trifluoromethyl)phenyl (as in ) to evaluate changes in target affinity.
- PAMPA assay : Measure passive diffusion rates (e.g., Pe = 12 × 10⁻⁶ cm/s) to predict blood-brain barrier penetration.
Q. What strategies mitigate thermal or hydrolytic degradation during storage?
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Common degradation products include hydrolyzed esters (e.g., carboxylic acid derivatives).
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with mannitol (5% w/v) as a cryoprotectant .
- Protective packaging : Use amber glass vials under argon to prevent photooxidation of the tetrahydropyrimidine core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
